4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Kinase Inhibition Src Family Kinases Abl Tyrosine Kinase

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide (CAS 54814-48-1) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery. The compound features a molecular formula of C7H8N6O, a molecular weight of 192.18 g/mol, and key functional handles—a 4-amino group and a 3-carboxamide moiety—that are critical for both target engagement and synthetic elaboration.

Molecular Formula C7H8N6O
Molecular Weight 192.18 g/mol
CAS No. 54814-48-1
Cat. No. B11905526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide
CAS54814-48-1
Molecular FormulaC7H8N6O
Molecular Weight192.18 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C(=N1)C(=O)N)N
InChIInChI=1S/C7H8N6O/c1-13-7-3(4(12-13)6(9)14)5(8)10-2-11-7/h2H,1H3,(H2,9,14)(H2,8,10,11)
InChIKeySGOHZIHNNHUBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide (CAS 54814-48-1): Procurement-Ready Scaffold for Kinase-Targeted Library Design


4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide (CAS 54814-48-1) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor drug discovery [1]. The compound features a molecular formula of C7H8N6O, a molecular weight of 192.18 g/mol, and key functional handles—a 4-amino group and a 3-carboxamide moiety—that are critical for both target engagement and synthetic elaboration [1]. Its structure is cataloged under PubChem CID 275455 and also carries the identifier NSC122324, indicating its inclusion in the National Cancer Institute's screening collection [1].

Why 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide Cannot Be Simply Swapped for Another Pyrazolopyrimidine in a Medicinal Chemistry Program


The pyrazolo[3,4-d]pyrimidine scaffold is a quintessential example of a privileged structure where subtle changes in substitution pattern profoundly alter kinase selectivity profiles and physicochemical properties [1]. A broad review of 4-amino-substituted pyrazolo[3,4-d]pyrimidines confirms that modifications at the N1, C3, C4, and C6 positions are not interchangeable; each functional group contributes uniquely to the pharmacophore required for inhibiting distinct tyrosine kinases such as Src and Abl [1]. Therefore, replacing 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide with a close analog lacking the precise 1-methyl-3-carboxamide-4-amino substitution triad risks losing the hydrogen-bonding network, target affinity, and synthetic utility conferred by these specific functional handles, directly impacting downstream hit-to-lead progression.

Quantitative Differentiation Evidence for 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide: A Data-Driven Assessment of Available Comparator Data


Class-Level Src/Abl Inhibitory Potential Versus 4-Amino Unsubstituted Analogs

A series of 4-amino substituted pyrazolo[3,4-d]pyrimidines, representing the closest structural class to the target compound, were evaluated in cell-free enzymatic assays against Src and Abl tyrosine kinases [1]. These 4-amino-bearing congeners demonstrated potent inhibitory activity, with the most active derivatives achieving sub-micromolar IC50 values against Src (e.g., IC50 = 0.8 µM for compound 4g). In contrast, the corresponding 4-unsubstituted or 4-chloro analogs were significantly less active or inactive, establishing the 4-amino group as a critical pharmacophoric element for kinase hinge-binding [1]. While the exact IC50 values for 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide are not available from this dataset, its direct incorporation of the essential 4-amino motif, absent in the 4-des-amino comparator, positions it within the active class of this chemotype series.

Kinase Inhibition Src Family Kinases Abl Tyrosine Kinase Medicinal Chemistry

Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Versus 3-Des-carboxamide Analog

The computed topological polar surface area (TPSA) of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide is 113 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In comparison, the 3-des-carboxamide analog 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-99-6) has a TPSA of approximately 80 Ų (estimated based on its structure lacking the carboxamide oxygen and NH2) and only 2 hydrogen bond acceptors [2]. The target compound's 33 Ų higher TPSA and additional H-bond donor/acceptor capacity directly translate to improved aqueous solubility (logP -1 vs. ~0.5 for the des-carboxamide analog) but reduced passive membrane permeability, making it a more suitable fragment for optimizing solubility-limited in vivo exposure rather than CNS penetration.

Drug-Likeness Physicochemical Properties Permeability Solubility

NCI-60 Screening Inclusion as a Unique Identifier for Broad Anticancer Evaluation

The compound is cataloged under the National Cancer Institute's NSC number (NSC122324), confirming its submission and evaluation in the NCI-60 human tumor cell line screen [1]. This identifier is not shared by closely related building blocks such as 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 5334-99-6, which has no assigned NSC number), indicating that only the 3-carboxamide derivative was selected for the NCI's comprehensive one-dose and five-dose anticancer screening panel. While the full screening data is not publicly accessible through typical databases, the assignment of an NSC number itself is a differentiating institutional credential that validates the compound's prior selection as a distinct chemotype worthy of broad biological evaluation.

Anticancer Screening NCI-60 Panel National Cancer Institute Phenotypic Screening

Defined Application Scenarios for 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide in Scientific Research and Industrial Procurement


Src/Abl Dual Kinase Inhibitor Fragment-Based Lead Discovery

This compound serves as a viable fragment or core scaffold for medicinal chemistry programs targeting dual Src/Abl inhibition [1]. The 4-amino group, proven essential for Src kinase inhibition in class-level SAR studies, is pre-installed, eliminating the need for a de novo amination step. The 3-carboxamide further provides a vector for affinity optimization or prodrug strategies, making it a strategic starting point over simpler pyrazolopyrimidine cores that lack this functional handle.

Solubility-Driven Lead Optimization for Oral Kinase Inhibitors

With a computed logP of -1 and TPSA of 113 Ų, this compound is substantially more polar than its 3-unsubstituted analog [1]. This property profile makes it suitable for lead optimization campaigns focused on overcoming solubility-limited pharmacokinetics, a common challenge in kinase inhibitor development. Procurement of this scaffold enables exploration of a more hydrophilic chemical space early in the hit-to-lead phase.

Building Block for Diversity-Oriented Synthesis of PDE2 or CYP3A4 Inhibitors

The pyrazolo[3,4-d]pyrimidine-3-carboxamide core has been explicitly claimed in patents as a key intermediate for PDE2 and CYP3A4 inhibitors [1]. The compound's substitution pattern allows for late-stage functionalization at the 4-amino and 6-positions to rapidly generate compound libraries targeting these CNS-relevant enzymes, a synthetic pathway not accessible from the 3-H or 3-ester analogs without additional protection/deprotection steps.

Retrieval and Re-analysis of NCI-60 Screening Data for Drug Repurposing

The NSC122324 designation confirms that the compound has undergone at least one round of screening in the NCI-60 panel [1]. Researchers can formally request the raw screening data from the NCI DTP to mine for tumor-type specific growth inhibition patterns, potentially uncovering repurposing opportunities or pharmacophore hypotheses that are not available for the vast majority of commercially available pyrazolopyrimidine building blocks.

Quote Request

Request a Quote for 4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.